molecular formula C17H18ClN5O B276639 N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine

N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine

Katalognummer B276639
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: JGWAFHZGWOBKQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazole derivatives. It has been of interest to researchers due to its potential applications in various fields, including medicinal chemistry and material science. In

Wirkmechanismus

The mechanism of action of N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine have not been extensively studied. However, it has been shown to exhibit cytotoxic effects against certain cancer cell lines in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for the research on N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine. One direction is to further investigate its mechanism of action and potential targets for drug development. Another direction is to study its potential as a building block for the synthesis of new materials with unique properties. Additionally, more studies are needed to understand its potential side effects and toxicity in vivo.

Synthesemethoden

The synthesis of N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine involves a multi-step process. The first step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base to form 5-chloro-2-[(4-methylbenzyl)oxy]benzaldehyde. The second step involves the reaction of 5-chloro-2-[(4-methylbenzyl)oxy]benzaldehyde with sodium azide in the presence of a catalyst to form N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine.

Wissenschaftliche Forschungsanwendungen

N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine has been of interest to researchers due to its potential applications in medicinal chemistry and material science. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties.

Eigenschaften

Molekularformel

C17H18ClN5O

Molekulargewicht

343.8 g/mol

IUPAC-Name

N-[[5-chloro-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1-methyltetrazol-5-amine

InChI

InChI=1S/C17H18ClN5O/c1-12-3-5-13(6-4-12)11-24-16-8-7-15(18)9-14(16)10-19-17-20-21-22-23(17)2/h3-9H,10-11H2,1-2H3,(H,19,20,22)

InChI-Schlüssel

JGWAFHZGWOBKQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNC3=NN=NN3C

Kanonische SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNC3=NN=NN3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.